Technical Monograph: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Technical Monograph: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Topic: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione chemical properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]
A Versatile Spiro-Scaffold for Medicinal Chemistry[1][2]
Executive Summary
In the landscape of modern drug discovery, the 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: 39124-19-1) represents a critical structural motif.[1] As a spiro-fused hydantoin derivative incorporating a tetrahydropyran ring, this scaffold offers a unique combination of conformational rigidity and defined polarity (LogP ~ -0.8).[1] It serves as a bioisostere for cyclic amino acids and a privileged core for designing inhibitors of metalloproteinases (MMP-12, TACE) and chemokine receptor antagonists (CCR2/CCR5).[1]
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Bucherer-Bergs reaction, and strategic insights into its functionalization for library generation.[1]
Physicochemical Profile
The spiro-center at position 5 of the hydantoin ring (and position 4 of the pyran ring) locks the spatial orientation of substituents, reducing the entropic penalty upon protein binding—a key feature for high-affinity ligand design.[1]
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| CAS Number | 39124-19-1 | Primary identifier |
| IUPAC Name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | Systematic nomenclature |
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | Fragment-like chemical space |
| LogP (Predicted) | -0.8 | Highly hydrophilic; favorable for CNS penetration if substituted |
| pKa (N3-H) | ~8.5 - 9.0 | Weakly acidic; deprotonates with weak bases (e.g., K₂CO₃) |
| H-Bond Donors | 2 (N1-H, N3-H) | Critical for active site interactions |
| H-Bond Acceptors | 3 (C2=O, C4=O, Pyran-O) | |
| Solubility | High in DMSO, DMF, MeOH; Moderate in Water |
Synthesis Strategy: The Bucherer-Bergs Protocol[1][2]
The most robust route to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is the Bucherer-Bergs multicomponent reaction .[1] Unlike the Strecker synthesis (which yields
Mechanistic Pathway
The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia/carbonate, carbamate formation, and final ring closure.[1]
Figure 1: The Bucherer-Bergs reaction pathway converting the pyranone precursor to the spiro-hydantoin scaffold.[1][2]
Validated Experimental Protocol
Objective: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione on a 50 mmol scale.
Reagents:
-
Tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol)[1]
-
Ammonium Carbonate (19.2 g, 200 mmol, 4.0 equiv)[1]
-
Potassium Cyanide (6.5 g, 100 mmol, 2.0 equiv) [DANGER: CYANIDE] [1]
-
Solvent: Ethanol/Water (1:1 v/v, 100 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ammonium carbonate in water (50 mL).
-
Addition: Add the tetrahydro-4H-pyran-4-one dissolved in ethanol (50 mL).
-
Initiation: Carefully add the potassium cyanide.[1] Note: Perform this step in a well-ventilated fume hood with a cyanide antidote kit available.[1]
-
Reaction: Heat the mixture to 55–60°C for 18–24 hours. The solution typically turns from colorless to pale yellow.[1]
-
Workup:
-
Purification: Recrystallize from hot water or ethanol/water mixture if necessary.
-
Yield: Expected yield is 65–80%.[1]
Validation Criteria:
-
1H NMR (DMSO-d6):
10.6 (s, 1H, N3-H), 8.5 (s, 1H, N1-H), 3.8 (m, 4H, pyran-CH2-O), 1.8-1.5 (m, 4H, pyran-CH2-Cspiro).[1] -
Melting Point: >250°C (decomposition).[1]
Functionalization & Reactivity[1]
The hydantoin ring possesses two distinct nitrogen atoms with different nucleophilicities and acidities, allowing for regioselective functionalization.[1]
Regioselective Alkylation
The N3-position (imide-like) is significantly more acidic (pKa ~8-9) than the N1-position (urea-like).[1] Under mild basic conditions (e.g., K₂CO₃ in DMF), alkylation occurs almost exclusively at N3.[1] This is the primary vector for attaching pharmacophores (e.g., biphenyl groups for MMP inhibition).[1]
Hydrolysis (Ring Opening)
Strong basic hydrolysis (NaOH/Reflux) or acidic hydrolysis (HCl/Reflux) opens the hydantoin ring to yield the corresponding
Figure 2: Divergent reactivity pathways.[1] N3-alkylation is the standard route for library expansion.[1]
Pharmaceutical Applications
Matrix Metalloproteinase (MMP) Inhibitors
The spiro-hydantoin moiety mimics the transition state of peptide hydrolysis.[1] Derivatives alkylated at the N3 position with hydrophobic groups (e.g., phenoxyphenyl) fit into the S1' pocket of MMP-12 and TACE (TNF-
Sigma-1 Receptor Ligands
Recent medicinal chemistry campaigns have utilized the 8-oxa-1,3-diazaspiro[4.5]decane core to develop selective Sigma-1 receptor ligands.[1] The spiro-scaffold acts as a rigid spacer, positioning an amine pharmacophore (attached via N3) to interact with the receptor's aspartate residue.[1]
Safety & Handling (GHS)[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1][3] In case of contact, rinse thoroughly with water.[1]
References
-
PubChem. 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CID 217651).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Munday, L. The Bucherer-Bergs Reaction on Cyclic Ketones.[1][2] Journal of the Chemical Society.[1] 1961.[1] (Foundational synthesis reference).
-
Jia, H. et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][4] Bioorganic & Medicinal Chemistry.[1][2][5] 2020. [1][4]
-
MDPI Molecules. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[1] Molecules 2021, 26(13), 4024.[1][2] [Link]
Sources
- 1. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | C7H10N2O3 | CID 217651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
